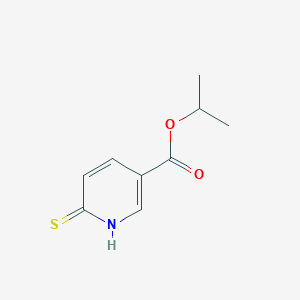
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is an organic compound with the molecular formula C₉H₁₁NO₂S. It is known for its unique structure, which includes a pyridine ring substituted with a sulfanylidene group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate typically involves the esterification of 6-sulfanylidene-1H-pyridine-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with a methyl ester group.
6-Sulfanylidene-1H-pyridine-3-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a compound of interest for further research .
Properties
CAS No. |
175909-92-9 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-6(2)12-9(11)7-3-4-8(13)10-5-7/h3-6H,1-2H3,(H,10,13) |
InChI Key |
KJTRIOUSZDNLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CNC(=S)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















